2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]-
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Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- typically involves multiple steps, including the formation of the imidazole ring and the subsequent attachment of the thiophenesulfonamide and chloro groups. The process often starts with the preparation of the imidazole core, which can be achieved through the reaction of glyoxal and ammonia . The thiophenesulfonamide group is then introduced through a sulfonation reaction, followed by chlorination to attach the chloro groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can replace the chloro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenesulfonamide derivatives: Similar compounds with variations in the substituents on the thiophene ring.
Imidazole derivatives: Compounds with different functional groups attached to the imidazole core.
Uniqueness
The uniqueness of 2-Thiophenesulfonamide, 5-chloro-N-[4-(4,5-dichloro-1H-imidazol-1-yl)phenyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
649662-73-7 |
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Molecular Formula |
C13H8Cl3N3O2S2 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
5-chloro-N-[4-(4,5-dichloroimidazol-1-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C13H8Cl3N3O2S2/c14-10-5-6-11(22-10)23(20,21)18-8-1-3-9(4-2-8)19-7-17-12(15)13(19)16/h1-7,18H |
InChI Key |
HNJSGLSFOXAJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)N3C=NC(=C3Cl)Cl |
Origin of Product |
United States |
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